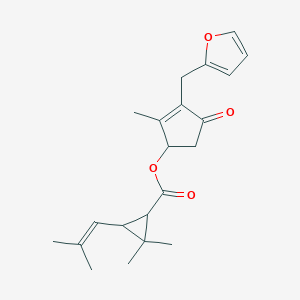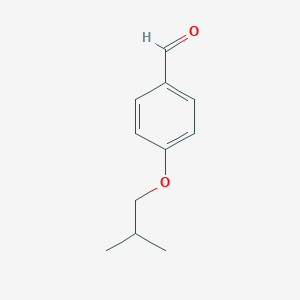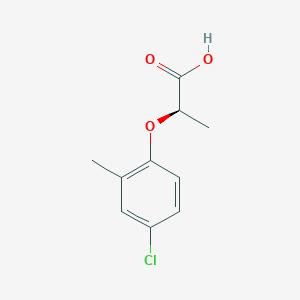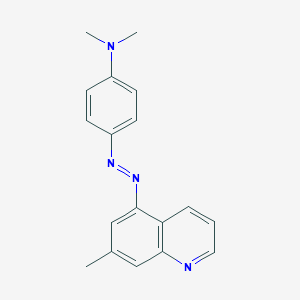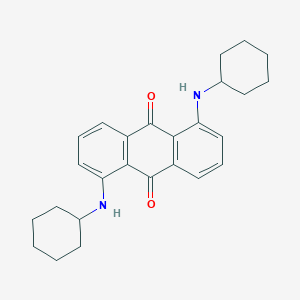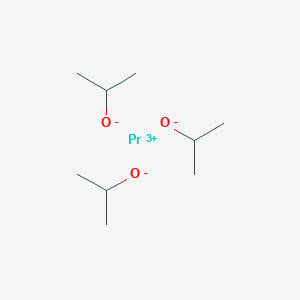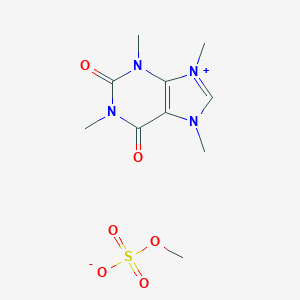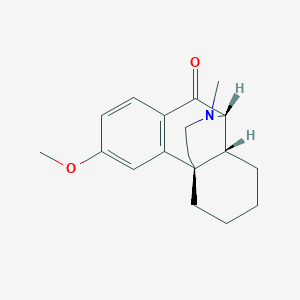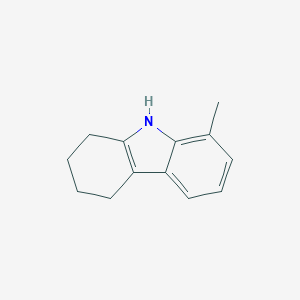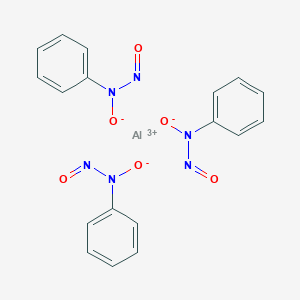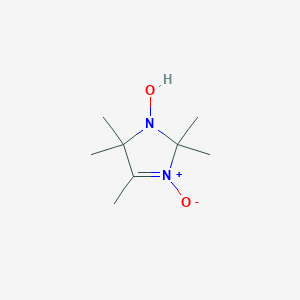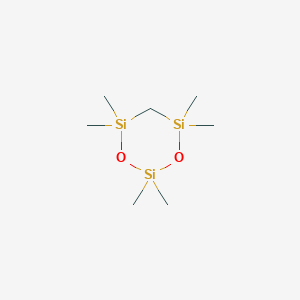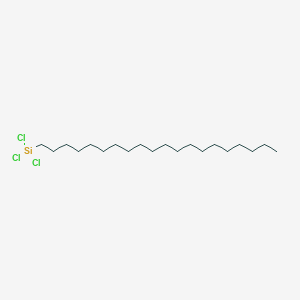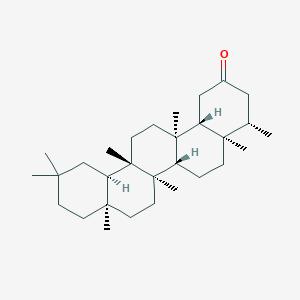
Friedelan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Friedelan-2-one is a triterpenoid compound that has been found to possess various biological and pharmacological properties. It is a member of the Friedelane family of triterpenoids and is derived from plant sources.
Mechanism Of Action
The mechanism of action of Friedelan-2-one is not fully understood. However, studies have shown that it exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical And Physiological Effects
Friedelan-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the expression of iNOS and COX-2, which are involved in the inflammatory response. Additionally, it has been found to possess antioxidant properties and can scavenge free radicals and prevent oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using Friedelan-2-one in lab experiments is its low toxicity and high specificity. It can be used at relatively high concentrations without causing any adverse effects. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Friedelan-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. Studies have shown that it possesses anticancer properties, and further research is needed to determine its efficacy in various types of cancer. Additionally, studies are needed to determine its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, Friedelan-2-one is a triterpenoid compound that possesses various biological and pharmacological properties. It has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and antiviral properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of various enzymes. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
Friedelan-2-one can be synthesized from various plant sources such as Maytenus ilicifolia, Maytenus aquifolium, and Maytenus royleanus. The synthesis method involves the extraction of the plant material using organic solvents, followed by purification and isolation of the compound using chromatography techniques. The structure of the compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Scientific Research Applications
Friedelan-2-one has been extensively studied for its biological and pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, anticancer, and antiviral properties. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
17947-04-5 |
|---|---|
Product Name |
Friedelan-2-one |
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one |
InChI |
InChI=1S/C30H50O/c1-20-17-21(31)18-23-27(20,5)10-9-22-28(23,6)14-16-30(8)24-19-25(2,3)11-12-26(24,4)13-15-29(22,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 |
InChI Key |
XZBLWSYTQGLHOZ-GYGMBBFFSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C |
SMILES |
CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Canonical SMILES |
CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



